Journal Name:New Journal of Chemistry
Journal ISSN:1144-0546
IF:3.925
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nj
Year of Origin:1987
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2233
Publishing Cycle:Monthly
OA or Not:Not
Enhancing the electrocatalytic OER activity of Co-MOFs through labile solvents coordination†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03660J
The coordination environment and networks of metal–organic frameworks (MOFs) play a significant role in their functional properties, especially catalysis. In recent years, the use of MOFs for electrocatalytic water-splitting reactions to produce green hydrogen fuel has gained increasing attention. Herein, we report the preparation of Co-benzene dicarboxylic acid-based MOFs (Co-MOF-1 and Co-MOF-2) with different coordination environments and correlated their structure-controlled electrocatalytic OER activity in an alkaline medium. Both Co-MOF-1 and Co-MOF-2 showed 3D network structures with different coordination environments around the Co metal centre. In Co-MOF-1, the Co metal centre is coordinated with DMF and pyridine along with a benzene dicarboxylic acid (BDC) ligand, whereas the Co metal centre is coordinated only with BDC ligands in Co-MOF-2. The Co metal centres in Co-MOF-1 contain labile solvent coordination but have completely saturated coordination with the BDC ligand alone in Co-MOF-2. Interestingly, Co-MOF-1 showed relatively strong OER activity and required the overpotential (η) of 294 mV to produce 10 mA cm−2 current density. However, Co-MOF-2 required the overpotential of 343 mV to achieve the 10 mA cm−2 current density. Further Co-MOF-1 showed comparatively low Tafel slope and charge transfer resistance and high electrochemical surface area than Co-MOF-2 and supported the enhanced OER activity. XPS analysis of Co-MOF-1 before and after catalysis suggested the conversion of Co-MOF-1 to CoOOH during the electrocatalysis that boosted the OER activity. The presence of a labile coordination site in Co-MOF-1 might have facilitated the interaction of hydroxyl electrolyte with the metal centre and active site generation by forming CoOOH easily which enhanced the OER activity. Co-MOF-1 also showed excellent stability for over 48 h. Hence, the present work provides structural insight for designing new MOFs for electrocatalytic water-splitting reactions.
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Machine learning method aided discovery of the fourth-generation EGFR inhibitors†‡
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03204C
Epidermal growth factor receptor (EGFR) mutations are identified as driver mutations in non-small cell lung cancer (NSCLC), but drug resistance is the key issue. With third-generation EGFR inhibitors having been used for treatment for a longer period of time, designing potent EGFR inhibitors that overcome drug resistance is a crying need, in which the fourth-generation EGFR inhibitors are very promising. In this work, classification models and regression models were constructed to assist in the discovery of the fourth-generation EGFR inhibitors. By using a combination of eight machine-learning (ML) approaches and three strategies, presently, 24 classification models for distinguishing whether it is an EGFR inhibitor were constructed. Among these models, the SVM model exhibits the best performance, with accuracy (ACC), ROC area under the curve (ROC) and Matthews correlation coefficient (MCC) values at 95.5%, 92.4% and 84.7% for the external validation set, respectively. In addition, after using recursive feature elimination (RFE), an efficient approach for feature filtering, to screen the high-dimensional and massive molecular descriptors, 10 regression models including 5 single models and 5 combined models for estimating the inhibitory potency were built. The combined model RF-RFE-SVM shows the best prediction capacity with Rtest2 = 0.93. With the attempt to analyze the contribution of features to models, the SHapley Additive explanation (SHAP) method was also adopted when interpreting the obtained models. Thereafter, based on the feature importance, compounds were selected to construct pharmacophore models and for molecular docking, for further studying the key pharmacodynamic characteristics (hydrogen bonding acceptor for an sp2 hybridized oxygen atom and an alkyl-type hydrophobic group) as well as the interactions (hydrogen bonding interactions and hydrophobic interactions) between the inhibitors and the EGFR protein, respectively. Collectively, the findings support the discovery of lead compounds of the fourth-generation EGFR inhibitors, highlighting a strong potential of machine learning in drug discovery.
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Unusual participation of O-propargyl group during the cyclization of 6-hydroxy-2-propargyl ethers of aryl chalcones: one-pot synthesis of 2-acyl-3-styrylbenzofuran and 7-aryldibenzo[b,d]furan-1,7-diols†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03766E
The mercuric acetate-pyridine-mediated cyclization reaction of aryl O-propargyl ethers of chalcones provided 8-phenyl-dibenzo[b,d]furan-1,7-diol and (E)-1-(4-hydroxy-3-styrylbenzofuran-2-yl)ethan-1-one via an unusual participation of O-propargyl group of ortho propargyl ethers is observed. The scope and limitations of the reaction and synthetic use of the products are provided. Based on control experiments and isolated products, a plausible reaction mechanism for forming unusual title compounds is provided.
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A colorimetric aptasensor based on NH2-MIL-88B for highly selective detection of trace oxytetracycline in water†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03879C
Oxytetracycline (OTC) residues in the environment seriously endanger ecosystems and human health. Hence, it is critical to develop a selective and sensitive sensor for trace OTC detection. In this work, a facile and highly selective colorimetric aptasensor was constructed for OTC detection by the surface electrostatic assembly between aptamers and Fe-MOFs. Due to the steric effects and the decrease in the electron transfer rate, the peroxidase-like activity of NH2-MIL-88B was significantly inhibited after the adsorption of aptamers. Furthermore, the selective binding between aptamers and OTC triggered the release of aptamers from the surface of NH2-MIL-88B, which led to the reactivation of peroxidase-like activity. The colorimetric aptasensor exhibited a satisfactory detection range (1.0 × 10−10 M to 3.0 × 10−7 M) and the limit of detection (LOD) was as low as 1.9 × 10−11 M. Additionally, the colorimetric aptasensor was successfully used to detect OTC in real samples. The developed colorimetric aptasensor provided an important reference value for the sensitive detection of other antibiotics in the environment.
Detail
Total synthesis of (S)-forphenicinol via asymmetric organocatalysis†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04527G
Practical asymmetric synthesis of (S)-forphenicinol, the active ingredient of immunomodulator and anticancer drug Forfenimex®, from commercially available 2-hydroxy-dimethylterephthalate has been developed. Key steps of the synthesis are a stereogenic-center-forming enantioselective organocatalytic Mannich reaction of protected arylcarbaldimine with a kojic acid derivative and oxidative transformation of the γ-pyrone fragment into the carboxylic group. The total yield of (S)-forphenicinol hydrochloride (99% ee) via the proposed nine-step synthetic scheme (17%) is significantly higher than those attained by known methods (4.6% and 0.8%).
Detail
ZnFe2O4 nanofibers decorated with NiCo2O4 nanosheets as an efficient electrocatalyst for the oxygen evolution reaction†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04318E
A NiCo2O4/ZnFe2O4 (NCO/ZFO) nanocomposite with a hierarchical structure has been successfully prepared by combining the electrospinning and solvothermal methods. The uniform growth of NiCo2O4 nanosheets (NCO NSs) on the surface of ZnFe2O4 nanofibers (ZFO NFs) not only provides a large specific surface area for high exposure of active sites, but also enhances the structural stability of the NCO/ZFO nanocomposite. Moreover, the synergistic effect between the NCO NSs and ZFO NFs improves the conductivity as well as the electron transfer, thereby enhancing the electroactivity and stability of the NCO/ZFO nanocomposite for the oxygen evolution reaction (OER). The NCO/ZFO nanocomposite shows a low overpotential of 340 mV (with iR correction) at 10 mA cm−2 and a residual current density of 81% after 50 h of continuous reaction. This work provides a simple route for developing a low-cost and stable electrocatalyst with high efficiency for the OER.
Detail
Porous Zn-MOF with two diverse cages synthesized using functionalized biphenyl tricarboxylic acid: CO2 selective adsorption and fixation†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ01937C
A cage-like MOF has demonstrated tremendous potential in gas selective adsorption and CO2 catalysis due to its distinctive structural features. Accordingly, a novel cage-like MOF 1 was synthesized using the biphenyl tricarboxylic acid ligand, (1,1′-biphenyl)-2,4,6-tricarboxylic acid (H3L), and Zn(II) via a solvothermal reaction. 1 exhibited a porous three-dimensional framework formed by interconnected dodecahedron (5.2 Å) and octahedron (4.7 Å) cages, which was based on an interesting 13-connected fcu topology. Significantly, 1a has excellent adsorption properties for C2H2 and CO2 and selective separation performance for C2H2/CO2, C2H2/CH4, and CO2/CH4. Moreover, under the action of the Lewis acid sites, 1a also shows highly efficient and recyclable catalytic properties for the reaction of CO2 with various epoxides.
Detail
Mechanism and kinetics of atmospheric degradation of menthol initiated by hydroxyl radical†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04621D
Menthol is a naturally occurring compound belonging to the cyclic monoterpene family and is one of the main constituents of peppermint oil, recognized worldwide as a cooling agent. This study is the first report on the reaction mechanism of menthol with OH radical by exploring the hydrogen abstraction mechanism using theoretical methods like M06-2X and wB97X-D/6-311+G(d,p) level of theory. Menthol has three chiral centres with cyclohexane, isopropyl and methyl groups; all the reactive sites have been studied to identify the dominant route. The H atom abstracted from the isopropyl group of menthol is found to be more energetically favourable than the entire reactive site. The results acquired are compared with high level G3B3 for the most prominent pathway. Further, the rate coefficients of all initial reactions are calculated using canonical variational transition state theory (CVT) with Wigner tunnelling correction. The most favourable pathway shows the rate coefficient of 9.83 × 10−11 cm3 molecule−1 s−1 (298 K) at the M06-2X level of theory and the results are consistent with the experimental value (1.48 ± 0.31 × 10−11 cm3 molecule−1 s−1). The formation of a peroxy radical and its reaction with atmospheric species is analyzed theoretically. The stable product 2-(1-hydroperoxy-1-methyl-ethyl)-5-methyl-cyclohexanol is formed via reaction of the peroxy radical with HO2. The thermochemistry of the entire reaction channel shows both exothermic and exergonic nature. The atmospheric  life time of menthol in the presence of OH radical is found to be 1.13 hours indicates the inevitable contribution of the present study at local scale.
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Exploring the effect of pore size on the activity of superoxide dismutase mimics immobilized in mesoporous spherical silica particles†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03688J
The imidazolate-bridged diCu(II) complex [Cu2(dien)2(μ-Im)]3+ (Im = imidazolate, dien = diethylenetriamine) was encapsulated in mesoporous spherical silica particles (MSSP) with retention of the morphology and mesostructure of the guest-free silica particles. This hybrid material catalyzes the dismutation of superoxide efficiently, with second-order catalytic rate constant of 8.28 × 107 M−1 s−1, obtained from the nitro blue tetrazolium photoreduction inhibition superoxide dismutase assay, at pH = 7.8. The small silica channels of MSSP (wp = 2.7 nm) enhance the distortion of the Cu(II) local environment compared to mesoporous silicas with wider pores and ensure the two metal moieties of the reduced catalyst remain in close proximity to react with superoxide. These two combined effects increase the SOD activity of the hybrid material ten times over the free catalyst. The small channel size is also relevant for the salpn derived functional SOD mimic [CuZn(salpn)Cl2] (H2salpn = 1,3-bis(salicylideneamino)propane), which upon encapsulation in MSSP doubles its SOD activity.
Detail
Construction of microporous covalent organic frameworks for high gas uptake capacities†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04595A
Covalent organic frameworks (COFs) show excellent stability, high porosity, and a designable skeleton, making them an ideal platform for gas capture. Here, two microporous COFs (M-COFs) were synthesized using short building blocks, which were advantageous for gas uptake through the pores. Additionally, the presence of abundant oxygen and nitrogen atoms on the walls of M-COFs further improved the gas uptake ability through weak interactions. Notably, the M-COFs exhibited high gas capture values (carbon dioxide: 72.5 cm3 g−1; methane: 35.2 cm3 g−1; iodine: 4.74 g g−1). This design has opened a new pathway for enhancing gas capture, hence addressing urgent environmental issues.
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Triphenylamine-based N,O-bidentate BF2 complexes: synthesis and photophysical properties†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04270G
In this contribution, we report the design and synthesis of two N,O-bidentate BF2 dyes (TTBKI-1 and TTBKI-2), with excellent optical properties like large Stokes shifts, strong solvatofluorochromism, and bright emission in solution, aggregated and solid states. Formation of a push–pull electron system resulted from the introduction of a triphenylamine unit as an excellent donor and a NBF2O moiety as an acceptor. Meanwhile, by further extending π-conjugation, the introduction of a thiophene unit resulted in a red-shift of absorption/emission wavelengths. Higher fluorescence quantum yields were obtained by TTBKI-1 and TTBKI-2 in nonpolar solvents. However, with an increase in the solvent polarity, a large bathochromic shift was observed in emission wavelengths but with a dramatic decrease in emission efficiency. Furthermore, as a typical aggregation-induced emission (AIE) unit, triphenylamine could reduce intermolecular π–π stacking in the aggregated state. TTBKI-1 and TTBKI-2 exhibited AIE properties in THF/H2O mixtures with high water fractions and showed bright solid-state emission.
Detail
Mechanical, robust and conductive eco-friendly self-assembling hydrogel: a novel material for electromagnetic shielding†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04508K
Hydrogel-based materials with a capacity to absorb harmful electromagnetic waves have become increasingly popular. This paper outlines the preparation of an eco-friendly and biodegradable hydrogel-type electromagnetic shielding material through the use of table salt, which induces the self-assembly of sodium alginate. Poly(vinyl alcohol) (PVA) and poly(ethylene glycol) (PEG) were incorporated to create a rigid support structure, while multi-walled carbon nanotubes (MWCNTs) nanotubes served a synergistic function in constructing the conductive network. The compressive strength of PPSM-180 is 37.95 MPa, and its electrical conductivity level is 15.6 ms mm−1, translating to a 193.3% increase compared to PPSM-0. Additionally, its EMI shielding efficiency was 51.9 dB at a depth of only 2 mm.
Detail
Copper-guided tuning of supramolecular nano-assembly in pseudopeptide-based soft bioinspired materials†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04599D
Pseudopeptide-based soft bioinspired materials have recently emerged as state-of-the-art soft matter for recognition and supramolecular self-assembly. Therefore, we synthesized L-valine and L-phenylalanine-based C2-symmetric pseudo-peptidic soft bioinspired materials for the selective and sensitive detection of Cu(II) ions in aqueous-organic media through the CHEQ mechanism. These pseudopeptides show 2 : 1 stoichiometry with Cu(II), with a high value of binding constant (Ka = 0.035 × 105 M−1, 0.02 × 105 M−1) and low detection (0.053 ppm and 0.0047 ppm), respectively, for 1 and 2. Also, the Cu(II) guided tuning of supramolecular nano-assembly is a promising field for material nano-architectonics applications.
Detail
2-Pyridine cyclic triimidazole as a chelating and bridging ligand in mono- and hexa-nuclear Re(i) complexes with emissive properties in solution and in the solid state†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ02823B
Two luminescent Re(I) complexes, namely mononuclear fac-[ReCl(CO)3(TT-Py)] (1) and hexanuclear [{Re(μ-Cl)(CO)3(μ-TT-Py)}{Re2(μ-Cl)2(CO)6}]2 (2), were isolated in high yields by a one-pot reaction between [ReCl(CO)5] and different amounts of nitrogen-rich 2-pyridine cyclic triimidazole (TT-Py), which acts as a chelating ligand in both derivatives. The metallo-supramolecular cyclic structure of 2, which can be described as a metallacycle in which two mononuclear units of 1 act as bridging ligands towards two “Re2(μ-Cl)2(CO)6” fragments, was confirmed by single-crystal X-ray diffraction analysis. Both complexes were fully characterized in solution by 1D and 2D multinuclear NMR spectroscopy. 1 and 2 exhibit photoluminescence at room temperature in solution, with a broad unstructured emission in the 530–570 nm range. The nature of the excited states involved in the electronic absorption spectrum of 1 was ascertained by a combined density functional theory and time-dependent density functional theory (TD-DFT) study. Both compounds exhibit strong aggregation induced emission enhancement (AIEE), which is more pronounced for 2 leading to a solid state photoluminescence quantum yield of 2.5% that is one of the highest values ever reported for Re(I) polynuclear metallacycles so far. The versatility of TT-Py to adopt variegated coordination modes, previously observed for Cu(I) and Cu(II) derivatives, is confirmed supporting further use of this ligand to obtain new and peculiar emissive mono-, polynuclear and extended coordination systems.
Detail
A thermo-regulated highly regioselective mono and dihalogenations of phenols and anilines in water employing new Lewis base adducts (LBAs) [DBUBr]+Br− and [DBUI]+I− as green reagents: a simple approach†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03370H
Herein, an operationally simple temperature-dependant regioselective halogenation of phenols and anilines in water using readily accessible and highly stable Lewis base adducts (LBAs) is reported. These newly discovered LBAs [DBUBr]+Br− and [DBUI]+I− are compatible with a wide range of substrates for regioselective brominations and iodinations with excellent yields (up to 95%), and the products were directly isolated just by filtration and characterized without column chromatographic purification. The organobase DBU was recovered and reused for making corresponding LBAs without a substantial loss of activity. Further halogenations are chemoselective and nucleoselective and proceeded with a very good E-factor. Complimentary regioselectivity (ortho over para) of both aniline and phenol for monohalogenation is a unique feature of the methodology.
Detail
Efficient solution-processable deep-red hot exciton emitters based on thiadiazole[3,4-c]pyridine for a simple electroluminescent device†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04281B
Here, we report the synthesis and characterization of a solution-processable deep-red hot exciton fluorophore (CTTPy) based on a donor–π–acceptor–π–donor (D–π–A–π–D) type structure and its application as a non-doped emitter in an organic light-emitting diode (OLED). CTTPy contains electron-deficient thiadiazole[3,4-c]pyridine (TPy) as a strong acceptor, 3-hexylthiophene as a π-linker, and a carbazole dendron as a donor. The solvatochromic studies and theoretical calculations support that CTTPy is a hot exciton emitter with hybridization of both locally excited (LE) and charge transfer (CT) features of emission. Thanks to the strong electron deficiency of the TPy central core, bulkiness, and electron-donating and hole-transporting properties of end-capped carbazole dendrons, CTTPy displays a strong deep red emission (λem = 681 nm) with a decent fluorescence quantum yield of 54%, thermally stable amorphous morphology (Tg = 214 °C), good thin film forming ability by solution casting, and appropriate energy levels. CTTPy is effectively applied as a non-doped emitter in a solution-processed OLED which emits deep red electroluminescence peaked at 674 nm with CIE coordinates of (0.667, 0.327), an EQEmax of 3.66% and a considerably high exciton utilization efficiency (EUE) of 59%. This work not only provides a new strategic design for the construction of deep-red pure organic fluorescent materials, but also further ratifies that the ‘‘hot exciton’’ mechanism can also be successful in solution-processed OLEDs.
Detail
Modulating the antibacterial activity of a CuO@HKUST-1 nanocomposite by optimizing its synthesis procedure†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03914E
The loading and encapsulating of functional antibacterial agents on the surface or into the well-ordered pores of metal–organic frameworks (MOFs) effectively decreases their aggregation, leading to their increased contact with bacteria, thus enhancing the antibacterial performance. In this study, HKUST-1 was investigated to investigate the antibacterial activity of MOFs that have metal oxides in their pores (CuO@HKUST-1). HKUST-1 was synthesized via a solvothermal reaction and [Cu(CH3COO)2·H2O]0.47@HKUST-1 was synthesized through the immersion of HKUST-1 in an aqueous solution of Cu(CH3COO)2·H2O. Then, two [CuO]0.87@HKUST-1 and [CuO]0.65@HKUST-1 nanocomposites were prepared via the thermal treatment of HKUST-1 and [Cu(CH3COO)2·H2O]0.47@HKUST-1 at 295 °C and 290 °C under a N2 atmosphere, respectively. FT-IR, PXRD, TGA, ICP-OES, FE-SEM and EDS mapping analyses proved the successful synthesis of these compounds. Finally, the antibacterial activity of the nanocomposites was investigated against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Detail
A gas diffusion strategy to engineer hierarchically porous Fe–N–C electrocatalysts for high-performance cathodes of Zn–air batteries†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04476A
The currently leading oxygen reduction reaction (ORR) catalysts are non-precious metal electrocatalysts. However, porous structure engineering and accessibility of Fe–N–C sites still remain a huge challenge. Here, we developed hierarchically porous Fe–N–C catalysts for cathodes of Zn–air batteries using a gas diffusion strategy, which has dense active Fe–Nx moieties. The Fe-NCNF-120 catalyst provided high kinetic current density and mass activity towards the ORR, as well as a more positive initial potential and half-wave potential (Eonset = 1.00 V, E1/2 = 0.90 V). According to experiments, the outstanding ORR activity can be attributed to the organized micro- and mesoporous structure, enhanced intrinsic activity of dense and accessible active sites Fe–Nx, and the facilitated mass and electron transport by 3D interconnected pores. As the cathode for Zn–air batteries, Fe-NCNF-120 demonstrated high power density, a high open-circuit voltage, and excellent stability. The combination of inherent activity with dense and accessible spots in this work opens up new possibilities for the design and synthesis of effective electrocatalysts for energy storage and conversion.
Detail
In situ preparation of hierarchical CuO@NiCo LDH core–shell nanosheet arrays on Cu foam for highly sensitive electrochemical glucose sensing†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04214F
Sensitive detection of glucose is important for public health, but non-enzymatic glucose biosensors still face significant challenges. In this paper, a novel and sensitive non-enzymatic glucose sensor was developed by in situ preparation of CuO nanorod-supported NiCo LDH nanosheet arrays on copper foam (CuO@NiCo LDH NSAs/CF). Because the hierarchical core–shell nanostructure provides more active sites and increases the exposed surface area of the catalyst, the catalytic activity of the electrode was significantly increased. As a working electrode, the CuO@NiCo LDH NSAs/CF catalyst showed good glucose sensing performance in a linear range of 0.6 μM–3 mM and a detection limit of 0.16 μM (S/N = 3). The sensor also showed repeatable responses over a month with negligible interference, and satisfactory recoveries with real human serum samples.
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Ionic liquids and deep eutectic solvents for NH3 absorption and separation: a review
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04455F
Ammonia (NH3) provides an essential nitrogen source for the entire ecosystem. It is also a critical raw material for industrial production and human survival. NH3 emissions during various utilization processes will result in serious environmental problems and waste of valuable sources. Green solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) appear as potential materials for gas capture due to their tunable properties. This review systematically summarizes their utilization of NH3 absorption and separation. The main contents include ILs (conventional ILs, hydroxyl-functionalized ILs, protic ILs, metallic ILs, multiple ILs, polyionic ILs, and IL-supported materials) and DES materials (common DESs, hydroxyl-functionalized DESs, protic DESs, multiple-sites DESs, metallic DESs, and DES-supported materials). The influence of components in the green solvents on their physical property, absorption mechanism, and absorption and separation performance are systematically discussed. The future investigation direction and prospects are also discussed on the basis of analysis of present green solvents. This review is helpful for researchers to gain an overall understanding of ILs and DESs for NH3 capture.
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24928
SCI Journal Division of the Chinese Academy of Sciences
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.20 102 Science Citation Index Science Citation Index Expanded Not
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